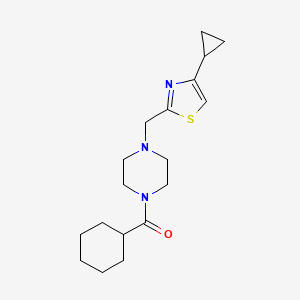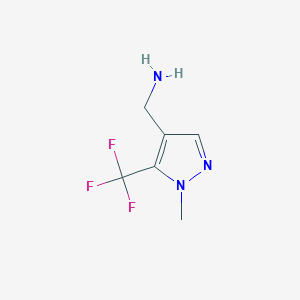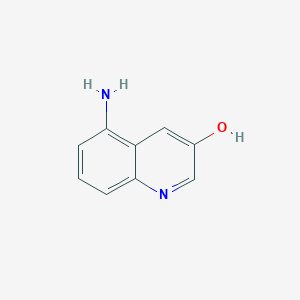![molecular formula C23H28N6O B2716845 4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 1291834-04-2](/img/structure/B2716845.png)
4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other bioactive compounds . The presence of the 1H-1,2,3-triazol-5-amine group suggests that this compound might also have interesting chemical and biological properties.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Some derivatives of 1,2,4-triazole, which share structural similarities with 4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine, have been synthesized and evaluated for their antimicrobial activities. These compounds, including various substituted piperazines, have shown good to moderate activities against different microorganisms. For example, novel 1,2,4-triazole derivatives have been reported to possess antimicrobial properties, indicating the potential application of such molecules in developing new antimicrobial agents (Bektaş et al., 2007).
Antiproliferative and Anticancer Activities
Compounds featuring the 1,2,4-triazole moiety, including those with piperazine and benzofuran groups, have been explored for their antiproliferative effects against various cancer cell lines. This includes studies on derivatives that target specific cellular processes or enzymes implicated in cancer proliferation. For instance, 1,2,4-triazine derivatives bearing piperazine amide moiety have shown promising antiproliferative activities against breast cancer cells, highlighting the relevance of this chemical structure in oncology research (Yurttaş et al., 2014).
Neuropharmacological Applications
Piperazine derivatives, closely related to this compound, have been investigated for their potential neuropharmacological properties. These studies encompass the development of compounds with potential applications in treating neurological disorders through modulation of central nervous system receptors or enzymes. For example, substituted piperazines have been studied as ligands for melanocortin receptors, correlating their structure with pharmacological activities that may contribute to understanding and treating disorders related to these receptors (Mutulis et al., 2004).
Enzyme Inhibition for Therapeutic Applications
The structural framework of 1,2,4-triazole and piperazine derivatives has been leveraged in designing enzyme inhibitors with therapeutic potential. These compounds target enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are implicated in conditions such as Alzheimer's disease, Parkinson's disease, and pigmentation disorders. Research into these areas suggests that compounds like this compound could be foundational in developing new treatments for these diseases (Lolak et al., 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-[5-(4-ethylanilino)triazolidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O/c1-4-18-7-9-19(10-8-18)24-22-21(25-27-26-22)23(30)29-13-11-28(12-14-29)20-15-16(2)5-6-17(20)3/h5-10,15,21-22,24-27H,4,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGZAHVRXJDHOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2716763.png)
![methyl 2-(2-((2-chlorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2716765.png)






![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2716776.png)
![N-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2716777.png)
![N-(4-chlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2716778.png)
![2-(2-Chloro-6-fluorophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2716782.png)
![1,3-Dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2716783.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2716784.png)